molecular formula C23H23N3O3 B7540496 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide

Cat. No. B7540496
M. Wt: 389.4 g/mol
InChI Key: OXHCLKDIFOUISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves the inhibition of various cellular processes. The compound has been found to inhibit the activity of CXCR3, a G protein-coupled receptor that plays a role in various physiological processes, including inflammation and cancer. By inhibiting the activity of CXCR3, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide can modulate various cellular processes, leading to its various biological effects.
Biochemical and Physiological Effects
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have various biochemical and physiological effects. Some of the effects include:
1. Inhibition of cancer cell growth: The compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
2. Inhibition of inflammation: The compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
3. Modulation of cellular processes: The compound has been found to modulate various cellular processes, including cell proliferation, migration, and apoptosis.

Advantages and Limitations for Lab Experiments

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: The compound is a potent and selective antagonist of CXCR3, making it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Anti-cancer properties: The compound has been found to have anti-cancer properties, making it a potential treatment for cancer.
3. Anti-inflammatory properties: The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Some of the limitations of using 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide in lab experiments include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for research purposes.
2. Limited information: There is limited information available on the compound, making it difficult to design experiments for its study.
3. Cost: The cost of synthesizing the compound can be high, making it difficult for researchers with limited funding to obtain it.

Future Directions

There are several future directions for research on 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide. Some of the directions include:
1. Study of its role in cancer: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for cancer.
2. Study of its role in inflammation: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for inflammatory diseases.
3. Study of its mechanism of action: Further research is needed to determine the exact mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
4. Development of more potent analogs: Further research is needed to develop more potent analogs of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
Conclusion
In conclusion, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a promising compound for scientific research. The compound has been found to have various biochemical and physiological effects, making it a potential treatment for cancer and inflammatory diseases. Further research is needed to determine the exact mechanism of action of the compound and to develop more potent analogs. Despite its limitations, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a useful tool for studying the role of CXCR3 in various physiological processes.

Synthesis Methods

The synthesis method of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves several steps. The first step is the reaction of 6-methoxyquinoline-2-carboxylic acid with thionyl chloride to form 6-methoxyquinoline-2-carbonyl chloride. The second step involves the reaction of 6-methoxyquinoline-2-carbonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of triethylamine to form 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.

Scientific Research Applications

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. Some of the research applications of the compound include:
1. Study of G protein-coupled receptors: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to be a potent and selective antagonist of the G protein-coupled receptor, CXCR3. This makes it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Study of cancer: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
3. Study of inflammation: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-29-19-8-10-20-17(15-19)7-9-21(25-20)23(28)26-13-11-16(12-14-26)22(27)24-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHCLKDIFOUISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide

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